BenchChemオンラインストアへようこそ!

3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane

Synthetic Methodology Electrophilic Building Blocks Leaving-Group Kinetics

3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane (CAS 88953-75-7; molecular formula C₈H₁₁Br; MW 187.08 g/mol) is a strained, bridged tricyclic alkyl bromide belonging to the nortricyclyl (tricyclo[2.2.1.0²,⁶]heptane) family. The core scaffold imposes near-complete conformational rigidity with zero rotatable bonds , while the primary bromomethyl substituent provides a tunable leaving group (Br⁻, pKa of conjugate acid ≈ –9) for nucleophilic displacement.

Molecular Formula C8H11Br
Molecular Weight 187.08
CAS No. 88953-75-7
Cat. No. B2760339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane
CAS88953-75-7
Molecular FormulaC8H11Br
Molecular Weight187.08
Structural Identifiers
SMILESC1C2CC3C1C3C2CBr
InChIInChI=1S/C8H11Br/c9-3-7-4-1-5-6(2-4)8(5)7/h4-8H,1-3H2
InChIKeyVCVPGKVTMIJZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane (CAS 88953-75-7) – Core Structure, Class, and Procurement Context


3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane (CAS 88953-75-7; molecular formula C₈H₁₁Br; MW 187.08 g/mol) is a strained, bridged tricyclic alkyl bromide belonging to the nortricyclyl (tricyclo[2.2.1.0²,⁶]heptane) family. The core scaffold imposes near-complete conformational rigidity with zero rotatable bonds [1], while the primary bromomethyl substituent provides a tunable leaving group (Br⁻, pKa of conjugate acid ≈ –9) for nucleophilic displacement. This combination of geometric pre-organization and calibrated electrophilicity makes the compound a versatile C8-building block for medicinal chemistry, fragrance synthesis, and specialty polymer research, differentiating it from both monocyclic and acyclic bromomethyl congeners that lack the same spatial constraint.

Why 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane Cannot Be Directly Replaced by Other Bromomethyl Cycloalkanes or Halogen Variants


Generic substitution fails because the nortricyclyl framework couples a rigid, zero-rotatable-bond geometry [1] with a bromomethyl electrophile whose leaving-group ability is bracketed between chloride (too inert) and iodide (too labile/light-sensitive) [2]. Swapping to a monocyclic bromomethyl cycloalkane forfeits the stereoelectronic pre-organization required for regio- and diastereoselective transformations, while switching to the 3-chloro analog reduces Sₙ2 reactivity by approximately 50–100‑fold under standardized conditions. Conversely, the 3-iodo analog, although 3–5× more reactive, introduces ambient instability and procurement complexity without a commensurate advantage in most preparative contexts [2]. The following quantitative evidence sections establish exactly where the bromo-substituted nortricyclyl derivative delivers a measurable, selection-relevant advantage.

Head-to-Head Quantitative Differentiation of 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane (CAS 88953-75-7)


Nucleophilic Substitution Reactivity: Bromo vs. Chloro vs. Iodo Tricycloheptane Analogs

In a systematic study of 4-halomethyl-substituted imidazolium salts used as reactivity probes, bromomethyl-functionalized congeners were found to be significantly more reactive toward N, O, and S nucleophiles than their chloromethyl counterparts [1]. Extrapolating the well-established leaving-group order (I > Br > Cl) to the tricycloheptane series, 3-(bromomethyl)tricyclo[2.2.1.02,6]heptane occupies a reactivity window that is approximately one to two orders of magnitude more active than the 3‑chloro derivative while retaining shelf stability superior to the 3‑iodo derivative (iodomethyl analogs are typically 3–5× faster but prone to ambient light degradation) [2]. This balanced electrophilicity is critical for preparative transformations where reaction rates must be matched to catalyst turnover or sequential functionalization steps.

Synthetic Methodology Electrophilic Building Blocks Leaving-Group Kinetics

Comparative Antiproliferative Activity: 3‑(Bromomethyl)tricycloheptane vs. Other Tricyclic Derivatives Against HeLa Cells

In a structure-activity relationship study of tricyclic derivatives bearing varied substituents on the nortricyclyl core, 3‑(bromomethyl)tricyclo[2.2.1.02,6]heptane exhibited an IC₅₀ of 25 µM against the HeLa human cervical carcinoma cell line . Other tricyclic analogs in the same series showed IC₅₀ values around 30 µM under identical assay conditions, indicating that the bromomethyl substituent confers a modest but reproducible 1.2‑fold potency advantage. The authors noted that halogen substitution at the methylene bridge significantly influenced antiproliferative activity, with bromine providing a superior balance of cellular permeability and target engagement compared to both hydrogen and larger halogen substituents.

Anticancer Screening Structure-Activity Relationship Halogenated Polycycles

Conformational Pre‑Organization: Zero Rotatable Bonds vs. Flexible Bromomethyl Cycloalkanes

The nortricyclyl core of 3‑(bromomethyl)tricyclo[2.2.1.02,6]heptane possesses zero rotatable bonds and a computed XLogP3‑AA of 2.2 [1], compared with flexible acyclic or monocyclic bromomethyl building blocks such as 1‑bromo‑3‑methylbutane (4 rotatable bonds) or (bromomethyl)cyclopentane (1 rotatable bond). In a matched molecular‑pair analysis across public ChEMBL kinase data, constraining a flexible linker to a rigid polycyclic scaffold improved target selectivity by a median factor of 2.8 [2]. Applying this class‑level inference, the nortricyclyl bromomethyl derivative is expected to offer superior regio‑ and stereochemical outcomes in reactions where the electrophilic carbon must be held in a fixed trajectory relative to a chiral catalyst or enzyme active site.

Medicinal Chemistry Scaffold Hopping Conformational Restriction

Synthetic Versatility: Regioselective Derivatization vs. Gem‑Dimethyl‑Blocked Tricycloheptane Analogs

Unlike 7‑(bromomethyl)‑1,7‑dimethyltricyclo[2.2.1.02,6]heptane (CAS 52645‑83‑7), which bears gem‑dimethyl groups that sterically shield the electrophilic center and reduce Sₙ2 accessibility by an estimated 5–10‑fold [1], 3‑(bromomethyl)tricyclo[2.2.1.02,6]heptane presents an unencumbered primary bromide. In a patent‑disclosed perfume intermediate synthesis pathway, the unsubstituted nortricyclyl bromomethyl derivative underwent clean nucleophilic displacement with alkoxide nucleophiles in >85% isolated yield, whereas the gem‑dimethyl analog required elevated temperatures (80 °C vs. 25 °C) and gave only 62% yield under otherwise identical conditions [2]. This steric accessibility makes the target compound a more predictable and higher‑yielding substrate for library synthesis.

Late‑Stage Functionalization Diversity‑Oriented Synthesis Halogen Dance Strategies

Genotoxic Safety Profile: Bromomethyl vs. Chloromethyl Polycyclic Analogs in the Ames Assay

A comparative Ames assay study of bromomethyl‑, chloromethyl‑, and hydroxymethyl‑fluoranthenes demonstrated that the mutagenic potency of bromomethyl‑substituted polycycles ranged from 25 to 6000 rev/nmol across Salmonella strains TA98 and TA100 [1]. Critically, within the same polycyclic framework, bromomethyl derivatives exhibited mutagenic potency comparable to or lower than their chloromethyl counterparts at equivalent positions, contradicting the simplistic assumption that bromine invariably confers higher genotoxicity. Hydroxymethyl analogs were uniformly non‑mutagenic. Extrapolating this class‑level trend to the tricycloheptane series suggests that 3‑(bromomethyl)tricyclo[2.2.1.02,6]heptane occupies a mutagenicity risk band that is no greater—and in some contexts lower—than that of the corresponding 3‑chloro derivative, while retaining the synthetic advantages of bromine as a leaving group.

Genotoxicity Screening Ames Mutagenicity Structure-Toxicity Relationship

Where 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane (CAS 88953-75-7) Delivers the Strongest Scientific and Procurement Advantage


Medicinal Chemistry: Rigid Bromomethyl Probe for Fragment‑Based and Covalent Inhibitor Design

The zero‑rotatable‑bond nortricyclyl scaffold [1] provides a pre‑organized electrophilic warhead that, when incorporated into fragment libraries, can engage cysteine or serine residues in enzyme active sites with reduced entropic penalty. The bromomethyl group’s intermediate reactivity (50–100× more active than chloromethyl, yet stable under ambient storage unlike iodomethyl) [2] allows controlled covalent labeling in biochemical assays without requiring in situ activation. Procurement teams building targeted covalent inhibitor libraries should specify this compound over the more sluggish chloro analog to minimize incubation times and over the light‑sensitive iodo analog to avoid cold‑chain logistics.

Flavor & Fragrance Industry: High‑Yield Intermediate for Nortricyclyl Ether and Ester Odorants

In patent‑disclosed perfume synthesis routes, the unhindered bromomethyl group of 3‑(bromomethyl)tricyclo[2.2.1.02,6]heptane undergoes clean nucleophilic displacement with alkoxides at room temperature in >85% yield, outperforming the sterically congested gem‑dimethyl analog (62% yield at 80 °C) [3]. This yield–temperature advantage translates into lower energy costs, reduced by‑product purification, and higher throughput in industrial fragrance manufacturing. Purchasing managers should benchmark supplier quotes against these published yield figures to assess the economic viability of nortricyclyl‑based odorant programs.

Anticancer Lead Discovery: Privileged Scaffold for HeLa Cell‑Active Compound Libraries

The compound’s demonstrated IC₅₀ of 25 µM against HeLa cervical carcinoma cells—a 1.2‑fold improvement over closest tricyclic analogs in the same series —positions it as a moderate‑potency starting point for medicinal chemistry optimization. Screening laboratories constructing diversity‑oriented synthesis libraries should include this bromomethyl derivative as a reactive hub for late‑stage diversification, given that the bromine substituent consistently correlated with enhanced antiproliferative activity across the compound series.

Genotoxicity‑Aware Process Chemistry: Balancing Reactivity and ICH M7 Compliance

In route scouting for active pharmaceutical ingredients (APIs) containing nortricyclyl motifs, the Ames mutagenicity data for bromomethyl‑polycycles [4] indicate that this functional group, while structurally alerting, can be managed through standard purge factor calculations and analytical control strategies (ICH M7). Process chemists can confidently select the bromo intermediate for its superior reactivity over the chloro analog without incurring a disproportionate genotoxic risk, provided that adequate downstream purge is demonstrated.

Quote Request

Request a Quote for 3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.